N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-14-7-3-4-8-17(14)22(28)26-21-13-16(11-12-19(21)24)27-15(2)25-20-10-6-5-9-18(20)23(27)29/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBAIMJNTXWWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide typically involves a multi-step process:
Formation of Quinazolinone Core: This involves the condensation of 2-methyl anthranilic acid with formamide under acidic conditions, followed by oxidation to form the quinazolinone core.
Fluoroaryl Substitution: The next step involves a substitution reaction where a fluoroaryl compound is introduced to the quinazolinone structure, typically using a halogen-exchange reaction with a fluoride source.
Amidation: Finally, the compound undergoes an amidation reaction with 2-methylbenzoyl chloride to form the final product.
Industrial Production Methods: For large-scale industrial production, the process is streamlined to enhance yield and reduce costs. Automated reactors and continuous flow systems are used to maintain optimal reaction conditions, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to produce different reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can also undergo substitution reactions, where functional groups on the benzamide or quinazolinone rings are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in mild and strong reduction conditions, respectively.
Substitution: Halogenated solvents and catalytic amounts of palladium can be used to facilitate substitution reactions.
Major Products Formed
Oxidation Products: Various quinazolinone derivatives with oxidized functional groups.
Reduction Products: Reduced forms of the quinazolinone and benzamide rings.
Substitution Products:
Scientific Research Applications
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide has several research applications:
Chemistry: Used as an intermediate in the synthesis of complex molecules due to its versatile functional groups.
Biology: Investigated for its potential as a molecular probe in studying biological pathways and cellular mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in anti-cancer and anti-inflammatory research.
Industry: Applied in the development of novel materials and chemical processes due to its robust chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The compound can modulate pathways related to cell growth, apoptosis, and inflammation, making it a candidate for drug development.
Comparison with Similar Compounds
Brominated Analog: 2-Bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
Chloro-Dimethoxy Analog: N-(2-Chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide
- CAS : 899969-09-6
- Molecular Formula : C₂₄H₂₀ClN₃O₄
- Molecular Weight : 449.9 g/mol .
- Key Differences :
- Substitution of fluorine with chlorine at the phenyl ring (increased electronegativity and van der Waals radius).
- Addition of two methoxy groups on the benzamide (enhanced solubility but reduced membrane permeability).
Sulfonamide Analog: 2,5-Dichloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide is a synthetic compound that falls within the class of quinazolinone derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 437.5 g/mol. The compound features a quinazolinone moiety, which is integral to its biological activity due to its ability to interact with various biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of biological pathways, which may contribute to its pharmacological effects.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Research indicates that quinazolinone derivatives can inhibit various enzymes involved in cancer cell proliferation. This compound has shown potential as an anticancer agent in preliminary studies, targeting specific pathways associated with tumor growth and metastasis.
- Antimicrobial Effects : Compounds similar to this one have been documented to possess antimicrobial properties against a range of pathogens, making them candidates for further investigation in the realm of infectious diseases.
- Anti-inflammatory Properties : The anti-inflammatory activity associated with quinazolinone derivatives suggests that this compound may also be effective in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to assess cell viability and found that the compound induced apoptosis through the activation of caspase pathways.
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for various pharmacological applications:
- Cancer Therapy : Its potential as an anticancer agent necessitates further clinical trials to evaluate efficacy and safety in humans.
- Infectious Disease Treatment : The antimicrobial properties suggest applications in developing new antibiotics or treatments for resistant strains.
- Inflammatory Disease Management : Its anti-inflammatory effects could be explored for therapeutic use in conditions such as rheumatoid arthritis or inflammatory bowel disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
